molecular formula C9H19NO B11918401 2-(Methoxymethyl)-1-neopentylaziridine CAS No. 678965-65-6

2-(Methoxymethyl)-1-neopentylaziridine

Cat. No.: B11918401
CAS No.: 678965-65-6
M. Wt: 157.25 g/mol
InChI Key: NQPDXIAGFIBEHT-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-neopentylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxymethyl group and a neopentyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-neopentylaziridine typically involves the reaction of a suitable aziridine precursor with methoxymethyl and neopentyl groups. One common method is the nucleophilic substitution reaction where a halogenated aziridine reacts with methoxymethyl and neopentyl nucleophiles under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-neopentylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl or neopentyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aziridines.

Scientific Research Applications

2-(Methoxymethyl)-1-neopentylaziridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-neopentylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1-ethylaziridine: Similar structure but with an ethyl group instead of a neopentyl group.

    2-(Methoxymethyl)-1-propylaziridine: Contains a propyl group instead of a neopentyl group.

    2-(Methoxymethyl)-1-butylaziridine: Features a butyl group in place of the neopentyl group.

Uniqueness

2-(Methoxymethyl)-1-neopentylaziridine is unique due to the presence of the bulky neopentyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial arrangements.

Properties

CAS No.

678965-65-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-2-(methoxymethyl)aziridine

InChI

InChI=1S/C9H19NO/c1-9(2,3)7-10-5-8(10)6-11-4/h8H,5-7H2,1-4H3

InChI Key

NQPDXIAGFIBEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CC1COC

Origin of Product

United States

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